molecular formula C12H15NO2 B2460285 Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate CAS No. 960354-11-4

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Cat. No.: B2460285
CAS No.: 960354-11-4
M. Wt: 205.257
InChI Key: SIOONWVJMJQSCN-UHFFFAOYSA-N
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Description

“Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of tetrahydroisoquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-4,13H,5-8H2,1H3 . This indicates that the compound has a tetrahydroisoquinoline ring attached to an acetate group.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 205.26 . The physical form of the compound is oil .

Future Directions

The future directions for the study and application of “Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate” and similar compounds lie in their potential biological activities. Due to their diverse biological activities against various infective pathogens and neurodegenerative disorders, these compounds have garnered a lot of attention in the scientific community .

Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-4,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOONWVJMJQSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC2=C1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960354-11-4
Record name methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
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